molecular formula C10H9ClN2O2S B1613385 4-(1-Methyl-1H-pyrazol-3-yl)-benzenesulfonyl chloride CAS No. 916766-81-9

4-(1-Methyl-1H-pyrazol-3-yl)-benzenesulfonyl chloride

Cat. No.: B1613385
CAS No.: 916766-81-9
M. Wt: 256.71 g/mol
InChI Key: PXFXKTMOZHYJJU-UHFFFAOYSA-N
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Description

4-(1-Methyl-1H-pyrazol-3-yl)-benzenesulfonyl chloride (CAS RN: 916766-81-9) is a sulfonyl chloride derivative featuring a benzene ring substituted at the para position with a 1-methylpyrazole group. Its molecular formula is C₁₀H₉ClN₂O₂S, with a molecular weight of 256.71 g/mol and a melting point range of 89.5–91°C . This compound is commercially available (e.g., Kanto Reagents) and is utilized as a key intermediate in organic synthesis, particularly in the preparation of sulfonamides or sulfonate esters for pharmaceutical and agrochemical applications .

Properties

IUPAC Name

4-(1-methylpyrazol-3-yl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2S/c1-13-7-6-10(12-13)8-2-4-9(5-3-8)16(11,14)15/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXFXKTMOZHYJJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2=CC=C(C=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40640186
Record name 4-(1-Methyl-1H-pyrazol-3-yl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916766-81-9
Record name 4-(1-Methyl-1H-pyrazol-3-yl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1-Methyl-1H-pyrazol-3-yl)-benzenesulfonyl chloride
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Preparation Methods

Sulfonylation of 4-(1-Methyl-1H-pyrazol-3-yl)aniline

  • Starting Material: 4-(1-Methyl-1H-pyrazol-3-yl)aniline
  • Reagent: Chlorosulfonic acid (ClSO3H)
  • Conditions: The reaction is typically performed under anhydrous conditions to avoid hydrolysis of the sulfonyl chloride group.
  • Mechanism: Electrophilic aromatic substitution on the benzene ring introduces the sulfonyl chloride group at the para position relative to the pyrazole substituent.
  • Outcome: Formation of this compound with release of HCl.

Conversion Using Thionyl Chloride

  • Starting Material: 4-(1-Methyl-1H-pyrazol-3-yl)-benzenesulfonic acid (or sulfonate precursor)
  • Reagent: Thionyl chloride (SOCl2)
  • Conditions: Anhydrous environment, often reflux or room temperature depending on scale.
  • Reaction: The sulfonic acid group is converted to sulfonyl chloride with evolution of SO2 and HCl gases.

General Reaction Scheme:

$$
\text{4-(1-Methyl-1H-pyrazol-3-yl)-benzenesulfonic acid} + SOCl2 \rightarrow \text{this compound} + SO2 + HCl
$$

This method is favored for its efficiency and relatively mild conditions.

Industrial Production Methods

In industrial settings, the synthesis is optimized for scale, yield, and safety:

  • Continuous Flow Reactors: Used to enhance mixing and heat transfer, minimizing side reactions and improving product consistency.
  • Temperature Control: Reactions are maintained typically between 0°C and 70°C to balance reaction rate and selectivity.
  • Solvent Use: Inert solvents such as dichloromethane or tetrahydrofuran (THF) are often used to maintain anhydrous conditions.
  • Catalysts and Bases: Triethylamine or other tertiary amines may be added to neutralize HCl formed during the reaction and drive the reaction forward.
  • Purification: Post-reaction, the crude product is purified by recrystallization or silica gel chromatography to achieve high purity.

Detailed Reaction Conditions and Parameters

Step Reagents/Conditions Temperature (°C) Time Yield (%) Notes
1 4-(1-Methyl-1H-pyrazol-3-yl)aniline + ClSO3H 0 to 25 2-4 hours 75-85 Anhydrous, slow addition of ClSO3H
2 Sulfonic acid intermediate + SOCl2 25 to 70 1-3 hours 80-90 Anhydrous, reflux or room temperature
3 Purification (chromatography/recrystallization) Ambient Variable 85-95 Solvent dependent

Alternative Synthetic Approaches

  • Direct Sulfonylation of Pyrazole Derivatives: Some methods involve direct sulfonylation of pyrazole-containing benzene derivatives using sulfonyl chlorides under basic conditions (e.g., potassium carbonate in THF) to form sulfonamide analogs, which can be further converted to sulfonyl chlorides.
  • Use of Protecting Groups: In complex syntheses, protecting groups on the pyrazole nitrogen or amine functionalities may be employed to prevent side reactions during sulfonyl chloride formation.
  • Catalytic Methods: Palladium or nickel catalysts have been reported for related sulfonylation reactions, although these are more common in coupling reactions rather than direct sulfonyl chloride synthesis.

Analytical and Research Findings

  • NMR Characterization: Proton NMR (1H NMR) data show characteristic chemical shifts for the pyrazole protons and aromatic hydrogens, confirming substitution patterns.
  • Yield Optimization: Reaction parameters such as reagent stoichiometry, temperature, and solvent choice significantly affect yield and purity.
  • Stability: The sulfonyl chloride group is moisture sensitive; thus, strict anhydrous conditions are necessary during synthesis and storage to prevent hydrolysis to sulfonic acid.
  • Reactivity: The sulfonyl chloride group readily undergoes nucleophilic substitution with amines, alcohols, and thiols, making it a versatile intermediate in further functionalization.

Summary Table of Preparation Methods

Preparation Method Key Reagents Conditions Advantages Limitations
Sulfonylation with Chlorosulfonic Acid 4-(1-Methyl-1H-pyrazol-3-yl)aniline + ClSO3H 0–25°C, anhydrous Direct, high yield Requires careful handling of ClSO3H
Conversion of Sulfonic Acid with SOCl2 Sulfonic acid intermediate + SOCl2 25–70°C, anhydrous Efficient conversion SOCl2 handling requires caution
Base-mediated sulfonylation (for analogs) Sulfonyl chloride + base + pyrazole derivative Room temp to 40°C Mild conditions, selective Not direct for sulfonyl chloride

Chemical Reactions Analysis

Types of Reactions

4-(1-Methyl-1H-pyrazol-3-yl)-benzenesulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Oxidation and reduction: The pyrazole ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Coupling reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

    Nucleophilic substitution: The major products are sulfonamides, sulfonate esters, or sulfonate thioesters, depending on the nucleophile used.

    Oxidation and reduction: The products vary based on the specific reaction conditions and reagents.

Scientific Research Applications

Antimicrobial Activity

One of the prominent applications of 4-(1-Methyl-1H-pyrazol-3-yl)-benzenesulfonyl chloride is in the development of antimicrobial agents. Research has demonstrated that derivatives of this compound exhibit significant activity against various pathogens. For instance, studies have shown that certain sulfonamide derivatives display potent antileishmanial activity against Leishmania species, with IC50 values indicating their effectiveness comparable to existing treatments like pentamidine .

Compound Target Pathogen IC50 (mM) Selectivity Index
3bL. infantum0.0592.44
3eL. amazonensis0.070Not specified

These findings suggest that derivatives of this compound could serve as promising candidates for developing new treatments against leishmaniasis.

Inhibition of Perforin-Mediated Lysis

Another significant application involves the inhibition of perforin-mediated lysis, which is crucial in immune responses and certain pathological conditions. A study explored the structure-activity relationships of arylsulphonamide-based inhibitors, revealing that modifications on the pyrazole ring could enhance inhibitory potency against perforin . This highlights the potential of this compound in immunological research and therapeutic development.

Molecular Modeling and Drug Design

Molecular modeling studies have been conducted to evaluate the pharmacokinetic properties of compounds derived from this compound. These studies often apply Lipinski's rule-of-five to predict oral bioavailability, showing that many derivatives meet the criteria for good drug-like properties . This suggests that such compounds could be developed into oral medications with effective absorption profiles.

Cytotoxicity Evaluations

Cytotoxicity assessments using murine models have indicated that some derivatives exhibit lower cytotoxicity compared to traditional drugs like pentamidine, making them safer alternatives for treating infections . The selectivity index further supports their potential as therapeutic agents, as higher values indicate a more favorable safety profile.

Mechanism of Action

The mechanism of action of 4-(1-Methyl-1H-pyrazol-3-yl)-benzenesulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various applications, such as enzyme inhibition, where the compound can modify the active site of an enzyme, thereby inhibiting its activity.

Comparison with Similar Compounds

The following analysis compares 4-(1-Methyl-1H-pyrazol-3-yl)-benzenesulfonyl chloride with structurally related benzenesulfonyl chlorides and derivatives, focusing on molecular properties, reactivity, and applications.

Structural Analogs: Pyrazole-Substituted Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) CAS RN Key Differences/Properties
This compound C₁₀H₉ClN₂O₂S 256.71 89.5–91 916766-81-9 Sulfonyl chloride group at para position; methylpyrazole enhances electron density, increasing nucleophilic substitution reactivity .
3-(1-Methyl-1H-pyrazol-3-yl)-benzoic acid C₁₁H₁₀N₂O₂ 202.20 167–169 906352-85-0 Carboxylic acid replaces sulfonyl chloride; higher melting point due to hydrogen bonding .
3-(1-Methyl-1H-pyrazol-5-yl)-benzoic acid C₁₁H₁₀N₂O₂ 202.20 138.5–139.5 628297-55-2 Pyrazole substitution at meta position reduces steric hindrance, lowering melting point compared to para isomer .
4-(4-Bromo-1H-pyrazol-1-yl)-benzenesulfonyl chloride C₉H₆BrClN₂O₂S 337.59 N/A N/A Bromine substituent increases molecular weight and potential for cross-coupling reactions; discontinued due to stability challenges .

Key Findings :

  • The sulfonyl chloride group in the target compound confers higher reactivity toward nucleophiles (e.g., amines) compared to carboxylic acid derivatives .
  • Substituent position (para vs. meta) significantly impacts melting points: para-substituted isomers exhibit lower melting points due to reduced intermolecular interactions .
Fluorinated Benzenesulfonyl Chlorides

Perfluorinated analogs, such as 4-(pentadecafluoroheptyl)-benzenesulfonyl chloride (CAS RN: 25444-35-3) and 4-[(heptadecafluorononenyl)oxy]-benzenesulfonyl chloride (CAS RN: 59536-15-1), differ markedly from the target compound :

  • Molecular Weight : Fluorinated chains increase molecular weight (e.g., 59536-15-1: ~600 g/mol vs. 256.71 g/mol).
  • Reactivity : Fluorine’s electron-withdrawing nature deactivates the sulfonyl chloride group, reducing reactivity in nucleophilic substitutions.
  • Applications : Fluorinated derivatives are used in surfactants and coatings, whereas the target compound is tailored for medicinal chemistry due to its balanced lipophilicity .
Functional Group Variants
Compound Name Molecular Formula Melting Point (°C) Key Differences
4-(Acetylamino)-benzenesulfonyl chloride C₈H₈ClNO₃S N/A Acetylamino group enhances solubility in polar solvents; synthesized via chlorosulfonic acid and N-phenylacetamide (85% yield) .
2-(1-Methyl-1H-pyrazol-3-yl)-ethanamine C₆H₁₁N₃ N/A Amine functionality replaces sulfonyl chloride; used as a ligand in coordination chemistry .

Key Findings :

  • Acetylamino-substituted derivatives exhibit higher polarity, making them suitable for aqueous-phase reactions, whereas the target compound’s methylpyrazole group favors organic solvents .
  • Amine derivatives lack electrophilic sulfonyl chloride groups, limiting their utility in sulfonamide synthesis .

Biological Activity

4-(1-Methyl-1H-pyrazol-3-yl)-benzenesulfonyl chloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, cytotoxicity, antimicrobial properties, and potential therapeutic applications.

Synthesis and Structure

The synthesis of this compound typically involves the reaction of 4-(1-Methyl-1H-pyrazol-3-yl)aniline with chlorosulfonic acid. The resulting sulfonyl chloride can be further modified to enhance its biological activity. The structural properties of the compound play a crucial role in its interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazoles, including those with sulfonamide groups, exhibit significant antimicrobial activity. For instance, compounds derived from this compound have shown effectiveness against various microorganisms, including bacteria and fungi.

CompoundMicroorganismMIC (µg/mL)Reference
4fCandida albicans62.5
4gSaccharomyces cerevisiae31.25
3eStaphylococcus aureus125

These results indicate that the presence of the sulfonamide moiety enhances the antimicrobial properties of pyrazole derivatives.

Antileishmanial Activity

The antileishmanial profile of pyrazole derivatives has also been investigated. For example, certain derivatives have exhibited promising activity against Leishmania infantum and Leishmania amazonensis. The IC50 values for these compounds were found to be significantly lower than those of standard treatments like pentamidine.

CompoundL. infantum IC50 (mM)L. amazonensis IC50 (mM)Reference
3b0.0590.070
3e0.0650.072

These findings suggest that modifications to the pyrazole structure can lead to enhanced efficacy against leishmaniasis.

Cytotoxicity

The cytotoxicity of these compounds is an essential aspect of their biological evaluation. Studies have shown that while some derivatives exhibit potent antimicrobial and antileishmanial activities, they also maintain a favorable cytotoxicity profile compared to existing treatments.

Structure-Activity Relationship (SAR)

A structure-activity relationship analysis has been conducted to understand how variations in the molecular structure affect biological activity. Key factors influencing activity include:

  • Electronic Properties : Changes in electronic distribution can enhance binding affinity to biological targets.
  • Lipophilicity : Increased lipophilicity often correlates with better absorption and bioavailability.
  • Molecular Size : Adherence to Lipinski's Rule of Five is crucial for ensuring good oral bioavailability.

Case Studies

Several case studies have highlighted the therapeutic potential of pyrazole derivatives:

  • Antimicrobial Efficacy : A study demonstrated that specific pyrazole-sulfonamide compounds exhibited significant antibacterial effects against resistant strains of bacteria, suggesting their potential use in treating infections caused by multidrug-resistant organisms.
  • Antioxidant Properties : Some derivatives were also assessed for their antioxidant capabilities, showing promise as dual-action agents that could combat oxidative stress alongside microbial infections.

Q & A

Basic: What are the common synthetic routes for preparing 4-(1-Methyl-1H-pyrazol-3-yl)-benzenesulfonyl chloride?

Methodological Answer:
The synthesis typically involves sulfonation of the pyrazole-containing aromatic precursor. A standard approach includes:

  • Step 1: Reacting 4-(1-methyl-1H-pyrazol-3-yl)benzene with chlorosulfonic acid to form the sulfonic acid intermediate.
  • Step 2: Treating the intermediate with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to yield the sulfonyl chloride.
  • Key Conditions: Reactions are conducted under anhydrous conditions in solvents like dichloromethane or tetrahydrofuran (THF), with rigorous temperature control (0–5°C during sulfonation) .
  • Validation: Purity is confirmed via melting point (mp 76.5–78.5°C) and HPLC analysis (>97%) .

Basic: What safety precautions are recommended when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coat, and safety goggles. Work in a fume hood due to potential release of HCl gas.
  • Storage: Store in airtight containers under inert gas (argon or nitrogen) at 2–8°C to prevent hydrolysis .
  • Emergency Measures: In case of skin contact, rinse immediately with water for 15 minutes; for inhalation, move to fresh air and seek medical attention. Avoid exposure to moisture, which can hydrolyze the sulfonyl chloride to sulfonic acid .

Advanced: How can X-ray crystallography determine its molecular structure?

Methodological Answer:

  • Crystal Growth: Diffraction-quality crystals are obtained via slow evaporation from ethanol or acetonitrile.
  • Data Collection: Use a Bruker Kappa APEXII CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement: Employ SHELXL for structure solution, with absorption correction via SADABS. Key parameters include:
ParameterValue (Example)Reference
Space groupMonoclinic, P2₁/c
Unit cell (Å)a = 15.878, b = 8.209
R1 (final)0.041
wR2 (all data)0.115
  • Validation: Check for residual electron density and thermal displacement parameters. Cross-validate with DFT calculations if needed .

Advanced: What spectroscopic techniques characterize this compound, and what key data are obtained?

Methodological Answer:

  • ¹H/¹³C NMR: In DMSO-d₆, pyrazole protons resonate at δ 7.6–8.1 ppm, while sulfonyl groups lack protons but influence neighboring aromatic signals. Key ¹³C signals include pyrazole carbons at 96–149 ppm .
  • IR Spectroscopy: Peaks at 1334 cm⁻¹ (asymmetric S=O stretch) and 1162 cm⁻¹ (symmetric S=O stretch) confirm the sulfonyl chloride group .
  • Mass Spectrometry: High-resolution ESI-MS shows [M+H]⁺ at m/z 256.71 (C₁₀H₉ClN₂O₂S) .

Advanced: How does this compound function as a derivatizing agent in analytical chemistry?

Methodological Answer:

  • Mechanism: The sulfonyl chloride reacts with hydroxyl or amine groups in target analytes (e.g., estrogens, metabolites) to form stable sulfonate esters or sulfonamides, enhancing detectability in LC-MS .
  • Protocol:
    • Dissolve analyte and sulfonyl chloride in pyridine or acetonitrile.
    • Heat at 60°C for 30 minutes.
    • Quench with ice-water and extract derivatives for analysis.
  • Advantages: Improves chromatographic resolution and ionization efficiency, enabling sub-ng/mL detection limits .

Advanced: How can researchers address contradictions in reactivity data across studies?

Methodological Answer:

  • Identify Variables: Compare solvent polarity (e.g., THF vs. DMF), temperature, and stoichiometry. For example, hydrolysis rates vary with trace water content .
  • Reproducibility Tests: Replicate conditions from conflicting studies. If a reaction fails, analyze intermediates via TLC or in situ IR.
  • Computational Modeling: Use DFT to calculate activation barriers for competing pathways (e.g., sulfonation vs. ring chlorination) .
  • Case Study: Discrepancies in sulfonamide yields (78–95%) may arise from competing hydrolysis; mitigate by using molecular sieves or excess SOCl₂ .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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4-(1-Methyl-1H-pyrazol-3-yl)-benzenesulfonyl chloride
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4-(1-Methyl-1H-pyrazol-3-yl)-benzenesulfonyl chloride

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